molecular formula C27H33N3O2S2 B15034269 4-[5-Ethyl-2-(ethylsulfanyl)-3-thienyl]-2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide CAS No. 421573-80-0

4-[5-Ethyl-2-(ethylsulfanyl)-3-thienyl]-2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No.: B15034269
CAS No.: 421573-80-0
M. Wt: 495.7 g/mol
InChI Key: XBXUPOQICRGRQC-UHFFFAOYSA-N
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Description

4-[5-Ethyl-2-(ethylsulfanyl)-3-thienyl]-2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex organic compound with a unique structure that includes a thienyl group, a quinolinecarboxamide core, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-Ethyl-2-(ethylsulfanyl)-3-thienyl]-2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the thienyl group, the construction of the quinolinecarboxamide core, and the introduction of the various substituents under controlled conditions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

4-[5-Ethyl-2-(ethylsulfanyl)-3-thienyl]-2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thienyl and sulfanyl groups can be oxidized under specific conditions.

    Reduction: The carbonyl group in the quinolinecarboxamide core can be reduced to form alcohol derivatives.

    Substitution: The pyridinyl and thienyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group may yield sulfoxides or sulfones, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study various biochemical pathways. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and protein-ligand binding.

Medicine

In medicinal chemistry, 4-[5-Ethyl-2-(ethylsulfanyl)-3-thienyl]-2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide may be investigated for its potential therapeutic properties. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. Its unique structure may impart desirable characteristics to polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 4-[5-Ethyl-2-(ethylsulfanyl)-3-thienyl]-2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and require detailed experimental investigation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinolinecarboxamides and thienyl derivatives, such as:

Uniqueness

The uniqueness of 4-[5-Ethyl-2-(ethylsulfanyl)-3-thienyl]-2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

CAS No.

421573-80-0

Molecular Formula

C27H33N3O2S2

Molecular Weight

495.7 g/mol

IUPAC Name

4-(5-ethyl-2-ethylsulfanylthiophen-3-yl)-2,7,7-trimethyl-N-(5-methylpyridin-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C27H33N3O2S2/c1-7-17-11-18(26(34-17)33-8-2)23-22(25(32)30-21-10-9-15(3)14-28-21)16(4)29-19-12-27(5,6)13-20(31)24(19)23/h9-11,14,23,29H,7-8,12-13H2,1-6H3,(H,28,30,32)

InChI Key

XBXUPOQICRGRQC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(S1)SCC)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)NC4=NC=C(C=C4)C)C

Origin of Product

United States

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